molecular formula C14H16Cl3NO2 B4112497 1-[(2,4,5-trichlorophenoxy)acetyl]azepane

1-[(2,4,5-trichlorophenoxy)acetyl]azepane

Cat. No. B4112497
M. Wt: 336.6 g/mol
InChI Key: MWCQNHXYAGLTAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,4,5-trichlorophenoxy)acetyl]azepane, commonly known as Clofibric Acid, is a chemical compound that belongs to the family of phenoxy carboxylic acids. It is widely used in scientific research for its various biochemical and physiological effects. The compound has been extensively studied for its mechanism of action, synthesis methods, and potential applications in the field of medicine and biotechnology. In

Mechanism of Action

The mechanism of action of 1-[(2,4,5-trichlorophenoxy)acetyl]azepane involves the activation of PPARs, which are nuclear receptors that regulate gene expression. PPARs play a crucial role in the regulation of lipid metabolism, glucose homeostasis, and inflammation. The compound binds to PPARs and induces the expression of genes involved in lipid metabolism and glucose uptake. This leads to an increase in insulin sensitivity and a decrease in blood glucose levels.
Biochemical and Physiological Effects:
1-[(2,4,5-trichlorophenoxy)acetyl]azepane has been shown to have various biochemical and physiological effects. It has been shown to increase insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue. It has also been shown to decrease triglyceride levels and increase HDL cholesterol levels. The compound has been shown to have anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis.

Advantages and Limitations for Lab Experiments

1-[(2,4,5-trichlorophenoxy)acetyl]azepane has several advantages for lab experiments. It is readily available and relatively inexpensive. It has been extensively studied, and its mechanism of action is well understood. It has been shown to have a wide range of biochemical and physiological effects, making it a useful tool for the study of various diseases. However, the compound has some limitations. It has been shown to have off-target effects, which may complicate data interpretation. It also has low water solubility, which may limit its use in certain experiments.

Future Directions

1-[(2,4,5-trichlorophenoxy)acetyl]azepane has several future directions for research. It is a promising compound for the development of new drugs for the treatment of various diseases such as diabetes, atherosclerosis, and cancer. It has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. The compound has also been studied for its potential use in the regulation of lipid metabolism and the prevention of obesity. Further research is needed to explore the full potential of 1-[(2,4,5-trichlorophenoxy)acetyl]azepane in the field of medicine and biotechnology.

Scientific Research Applications

1-[(2,4,5-trichlorophenoxy)acetyl]azepane has been extensively used in scientific research for its various biochemical and physiological effects. It has been used as a reference compound for the development of new drugs, as well as a tool for the study of lipid metabolism and peroxisome proliferator-activated receptors (PPARs). It has been shown to induce the expression of PPARs, which are involved in the regulation of lipid metabolism and inflammation. The compound has also been studied for its potential use in the treatment of various diseases such as diabetes, atherosclerosis, and cancer.

properties

IUPAC Name

1-(azepan-1-yl)-2-(2,4,5-trichlorophenoxy)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl3NO2/c15-10-7-12(17)13(8-11(10)16)20-9-14(19)18-5-3-1-2-4-6-18/h7-8H,1-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCQNHXYAGLTAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)COC2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azepan-1-yl)-2-(2,4,5-trichlorophenoxy)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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